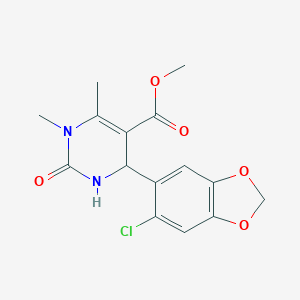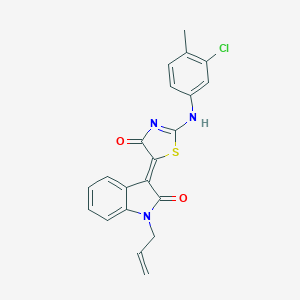![molecular formula C19H18BrN5OS B308289 10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308289.png)
10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzoxazepine derivatives and has a unique structure that makes it a promising candidate for various pharmacological activities.
Wirkmechanismus
The mechanism of action of 10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the inhibition of specific enzymes and receptors that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response, and also has the ability to inhibit the activity of certain kinases that are involved in cancer cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine are complex and depend on the specific application. It has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines and also has the ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments include its unique structure, which makes it a promising candidate for various pharmacological activities. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are numerous future directions for the research and development of 10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. Some potential areas of focus include the development of more efficient synthesis methods, the identification of new pharmacological activities, and the optimization of its pharmacokinetic properties for use in drug development. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various disease states.
In conclusion, 10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a promising chemical compound with numerous potential applications in drug discovery and development. Its unique structure and mechanism of action make it a promising candidate for various pharmacological activities, and further research is needed to fully understand its potential applications in various disease states.
Synthesemethoden
The synthesis of 10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves a multi-step process that includes the reaction of pyridine with ethyl bromoacetate to form the corresponding ester. The ester is then treated with butylthiol and potassium carbonate to obtain the thioether intermediate, which is then cyclized with triphosgene and 1,2-diaminobenzene to produce the final product.
Wissenschaftliche Forschungsanwendungen
The unique structure of 10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has made it a promising candidate for various scientific research applications. It has been extensively studied for its potential use as an anti-inflammatory, anti-cancer, and anti-viral agent.
Eigenschaften
Produktname |
10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Molekularformel |
C19H18BrN5OS |
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
10-bromo-3-butylsulfanyl-6-pyridin-4-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C19H18BrN5OS/c1-2-3-10-27-19-23-18-16(24-25-19)14-11-13(20)4-5-15(14)22-17(26-18)12-6-8-21-9-7-12/h4-9,11,17,22H,2-3,10H2,1H3 |
InChI-Schlüssel |
YSLNQLBPZPIPEM-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=NC=C4)N=N1 |
Kanonische SMILES |
CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=NC=C4)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[4-(Benzyloxy)phenyl]-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308207.png)
![1-{6-[2-(benzyloxy)-3-methoxyphenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308208.png)
![3-[(4-Methylbenzyl)thio]-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308212.png)

![2-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-bromo-4-methoxyphenyl acetate](/img/structure/B308216.png)
![4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-5-bromo-2-methoxyphenyl acetate](/img/structure/B308217.png)
![3-(Allylsulfanyl)-6-[2-(benzyloxy)-5-chlorophenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308219.png)

![2-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methoxyphenyl acetate](/img/structure/B308224.png)
![3-[(2-fluorophenyl)methylsulfanyl]-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one](/img/structure/B308225.png)
![6-[2-(2-Furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 4-methylbenzyl sulfide](/img/structure/B308226.png)
![6-(4-Chlorophenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308227.png)
![4-Methylbenzyl 6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B308228.png)
![6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-3-pentylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B308229.png)